![molecular formula C16H12N2O3 B2443807 N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681170-43-4](/img/structure/B2443807.png)
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. BDPC has been found to exhibit a wide range of pharmacological effects, including stimulant and anxiolytic properties. Due to its unique chemical structure and pharmacological profile, BDPC has gained significant interest from the scientific community, particularly in the field of neuroscience.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes or receptors, aiming to develop novel pharmaceuticals. Some specific areas of interest include:
- Anticancer Agents : The compound’s structural features may allow it to interfere with cancer cell growth pathways. Researchers have explored its cytotoxic effects and potential as an anticancer agent .
- Anti-inflammatory Properties : Investigations into its anti-inflammatory activity have implications for treating inflammatory diseases .
Organic Synthesis and Chemical Reactions
The synthesis of N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves interesting chemical transformations. Researchers have studied its reactivity and used it as a building block for more complex molecules. Key aspects include:
- Chlorination Reaction : The preparation of N-(2-cyanophenyl)chloromethanimidoyl chloride from 2-cyanophenylisothiocyanate and N-(2-cyanophenyl)formamide is a crucial step in its synthesis .
Computational Chemistry and Molecular Modeling
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied using computational methods:
- Molecular Docking Studies : Researchers have employed molecular docking simulations to predict its binding affinity with specific protein targets. These studies aid in drug discovery and optimization .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can inhibit the replication of influenza a virus in cultured cells . The compound binds to its target and could interfere with essential interactions for virus replication . More detailed studies are required to understand the precise mode of action of this compound.
Biochemical Pathways
Related compounds have shown anticancer activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis
Result of Action
Related compounds have shown excellent inhibitory activity against mcf-7 and a-549 cell lines, which are models for breast and lung cancer, respectively . This suggests that the compound may have potential anticancer effects.
properties
IUPAC Name |
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-9-11-5-1-2-6-12(11)18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAEXNCCKYGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
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